H-Thr(tBu)-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

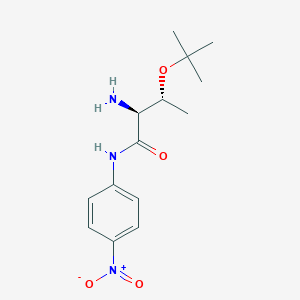

H-Thr(tBu)-pNA, also known as N-(tert-Butoxycarbonyl)-L-threonine p-nitroanilide, is a synthetic compound used primarily in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often utilized in the field of biochemistry and molecular biology for various applications, including enzyme assays and peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr(tBu)-pNA typically involves the protection of the hydroxyl group of threonine with a tert-butyl group, followed by the coupling of the protected threonine with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and reproducibility of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

H-Thr(tBu)-pNA undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups and release the free threonine and p-nitroaniline.

Oxidation: The p-nitroaniline moiety can undergo oxidation reactions to form nitroso or nitro derivatives.

Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or trifluoroacetic acid (TFA), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Free threonine and p-nitroaniline.

Oxidation: Nitroso or nitro derivatives of p-nitroaniline.

Substitution: Various threonine derivatives with different protecting groups or functional groups.

Aplicaciones Científicas De Investigación

H-Thr(tBu)-pNA has a wide range of applications in scientific research:

Chemistry: It is used in peptide synthesis as a building block for the preparation of complex peptides and proteins.

Biology: The compound is employed in enzyme assays to study the activity of proteases and other enzymes that cleave peptide bonds.

Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is utilized in the production of synthetic peptides for research and commercial purposes.

Mecanismo De Acción

The mechanism of action of H-Thr(tBu)-pNA involves its role as a substrate in enzymatic reactions. The compound is cleaved by proteases, releasing p-nitroaniline, which can be detected spectrophotometrically. This property makes it a valuable tool for studying enzyme kinetics and inhibitor screening. The molecular targets and pathways involved include the active sites of proteases and other peptide-cleaving enzymes .

Comparación Con Compuestos Similares

Similar Compounds

H-Thr(tBu)-OH: A threonine derivative with a tert-butyl protecting group on the hydroxyl group.

H-Thr(tBu)-OtBu: Another threonine derivative with tert-butyl groups on both the hydroxyl and carboxyl groups.

H-Thr(tBu)-2-ClTrt resin: A resin-bound threonine derivative used in solid-phase peptide synthesis.

Uniqueness

H-Thr(tBu)-pNA is unique due to its p-nitroaniline moiety, which allows for easy detection and quantification in enzyme assays. This feature distinguishes it from other threonine derivatives that lack this chromogenic group .

Actividad Biológica

H-Threonine (t-butyl)-p-nitroanilide (H-Thr(tBu)-pNA) is a synthetic compound that serves as a substrate in enzymatic assays, particularly for studying serine proteases and other enzymes that recognize threonine-containing substrates. The compound features a threonine amino acid modified with a t-butyl group at the hydroxyl position, conjugated to a p-nitroaniline moiety, which plays a crucial role in its biological activity.

Enzymatic Assays

This compound is primarily utilized in biochemical research to assess enzyme kinetics. The compound's cleavage by enzymes results in the release of p-nitroaniline, which can be quantitatively measured, providing insights into enzyme mechanisms and efficiency. This substrate is particularly valuable for evaluating the activity of serine proteases, which are known for their specificity towards threonine residues.

Key Features:

- Substrate for Serine Proteases: this compound is specifically designed to interact with serine proteases, facilitating studies on enzyme-substrate interactions.

- Quantitative Analysis: The release of p-nitroaniline allows for the quantification of enzyme activity through spectrophotometric methods.

Structure-Activity Relationship

The biological activity of this compound is influenced by its unique structural characteristics. The t-butyl group introduces steric hindrance, which can modify enzyme interactions compared to simpler substrates. This alteration can enhance selectivity and specificity in enzymatic reactions.

Comparison with Related Compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | t-butyl group at hydroxyl position | Substrate for serine proteases |

| H-Thr-pNA | No t-butyl modification | Less selective for enzyme interactions |

| H-Ala-pNA | Alanine instead of threonine | Different substrate specificity |

Case Studies

-

Enzyme Kinetics Study:

A study investigating the kinetics of a specific serine protease using this compound demonstrated a Michaelis-Menten relationship, with calculated kcat and Km values indicating efficient substrate turnover. The study highlighted how modifications to the substrate could influence enzyme efficiency and specificity. -

Comparative Analysis:

Research comparing this compound with other peptide substrates revealed significant differences in reaction rates and product formation. The presence of the bulky t-butyl group was shown to enhance selectivity towards certain enzymes, making it a preferred substrate in specific assays. -

Mechanistic Insights:

Investigations into the catalytic mechanisms involving this compound have provided insights into the active sites of various serine proteases. By employing molecular modeling techniques, researchers have elucidated how steric factors influence enzyme binding and catalysis.

Applications in Biochemical Research

This compound has several applications beyond basic enzymatic assays:

- Peptide Synthesis: It serves as a building block for synthesizing modified peptides.

- Drug Development: Its unique structure makes it a candidate for developing inhibitors targeting serine proteases.

- Biochemical Pathway Studies: Researchers use this compound to explore metabolic pathways involving threonine derivatives.

Propiedades

IUPAC Name |

(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-9(21-14(2,3)4)12(15)13(18)16-10-5-7-11(8-6-10)17(19)20/h5-9,12H,15H2,1-4H3,(H,16,18)/t9-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUYIPFLLYBSIQ-SKDRFNHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.